molecular formula C13H15N5O2 B6634415 1-[(2-methyltetrazol-5-yl)methyl]-3,4-dihydro-2H-quinoline-5-carboxylic acid

1-[(2-methyltetrazol-5-yl)methyl]-3,4-dihydro-2H-quinoline-5-carboxylic acid

Cat. No. B6634415
M. Wt: 273.29 g/mol
InChI Key: VKQDCNWVMGSVCY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[(2-methyltetrazol-5-yl)methyl]-3,4-dihydro-2H-quinoline-5-carboxylic acid is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, biochemistry, and pharmacology. This compound is also known as MTMQ, and it has been extensively studied for its pharmacological properties.

Mechanism of Action

The mechanism of action of 1-[(2-methyltetrazol-5-yl)methyl]-3,4-dihydro-2H-quinoline-5-carboxylic acid is not fully understood. However, it is believed to work by inhibiting the activity of certain enzymes and proteins that are essential for the growth and survival of microorganisms and cancer cells.
Biochemical and Physiological Effects:
1-[(2-methyltetrazol-5-yl)methyl]-3,4-dihydro-2H-quinoline-5-carboxylic acid has been shown to have significant biochemical and physiological effects. It has been found to inhibit the growth and proliferation of cancer cells, reduce inflammation, and modulate the immune system. The compound has also been shown to have neuroprotective effects and may have potential applications in the treatment of neurodegenerative diseases.

Advantages and Limitations for Lab Experiments

The advantages of using 1-[(2-methyltetrazol-5-yl)methyl]-3,4-dihydro-2H-quinoline-5-carboxylic acid in lab experiments include its potent pharmacological properties, high yield, and purity. The compound is also relatively easy to synthesize, making it a cost-effective option for researchers. However, the limitations include the lack of understanding of its mechanism of action and potential side effects.

Future Directions

There are several future directions for research on 1-[(2-methyltetrazol-5-yl)methyl]-3,4-dihydro-2H-quinoline-5-carboxylic acid. These include further studies on its mechanism of action, potential side effects, and optimization of its pharmacological properties. The compound may also have potential applications in the treatment of neurodegenerative diseases and as a novel antimicrobial agent.

Synthesis Methods

The synthesis of 1-[(2-methyltetrazol-5-yl)methyl]-3,4-dihydro-2H-quinoline-5-carboxylic acid involves the reaction of 2-methyl-5-nitro-1H-tetrazole with 2-methyl-3,4-dihydroquinoline-5-carboxylic acid in the presence of a reducing agent. The reaction is carried out under controlled conditions to obtain the desired product with high yield and purity.

Scientific Research Applications

1-[(2-methyltetrazol-5-yl)methyl]-3,4-dihydro-2H-quinoline-5-carboxylic acid has been extensively studied for its potential applications in medicinal chemistry. It has been found to exhibit potent antimicrobial, antifungal, and antitumor activities. The compound has also shown promising results in the treatment of various diseases, including cancer, bacterial infections, and fungal infections.

properties

IUPAC Name

1-[(2-methyltetrazol-5-yl)methyl]-3,4-dihydro-2H-quinoline-5-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15N5O2/c1-17-15-12(14-16-17)8-18-7-3-5-9-10(13(19)20)4-2-6-11(9)18/h2,4,6H,3,5,7-8H2,1H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VKQDCNWVMGSVCY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1N=C(N=N1)CN2CCCC3=C(C=CC=C32)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[(2-methyltetrazol-5-yl)methyl]-3,4-dihydro-2H-quinoline-5-carboxylic acid

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